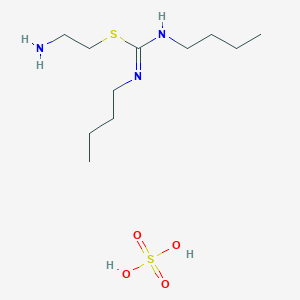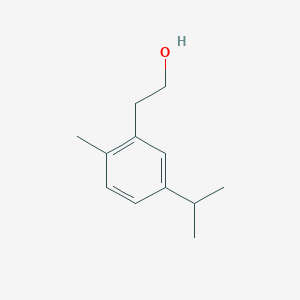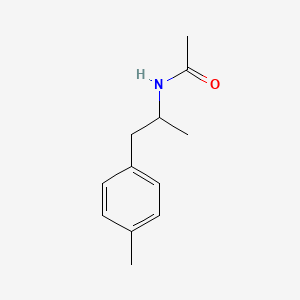
N-Acetyl-4-methylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4-methylamphetamine is a chemical compound that belongs to the class of substituted amphetamines It is structurally related to methamphetamine, with an acetyl group attached to the nitrogen atom and a methyl group at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methylamphetamine typically involves the acetylation of 4-methylamphetamine. One common method is to react 4-methylamphetamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylamphetamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-4-methylamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter release, providing insights into the mechanisms of action of stimulant drugs.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant in the treatment of certain medical conditions.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-4-methylamphetamine involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. The compound acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of the central nervous system. The molecular targets and pathways involved include the inhibition of reuptake transporters and the activation of intracellular signaling cascades.
Comparación Con Compuestos Similares
N-Acetyl-4-methylamphetamine can be compared to other substituted amphetamines, such as:
Methamphetamine: Similar stimulant properties but differs in the presence of the acetyl group.
4-Methylamphetamine: Lacks the acetyl group, resulting in different pharmacological effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic effects, used in psychotherapy.
Conclusion
This compound is a compound with significant scientific interest due to its stimulant properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been well-studied, providing valuable insights into its behavior and effects. Comparisons with similar compounds highlight its unique characteristics and potential for further research and development.
Propiedades
Número CAS |
959111-10-5 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-[1-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-12(7-5-9)8-10(2)13-11(3)14/h4-7,10H,8H2,1-3H3,(H,13,14) |
Clave InChI |
KBTGJRGRKGZEDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



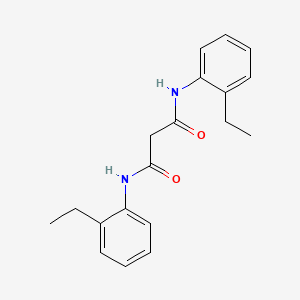
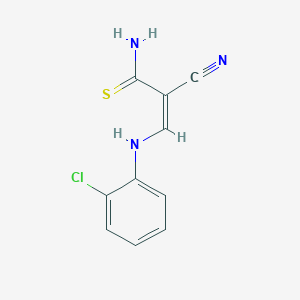
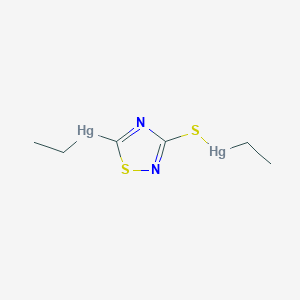
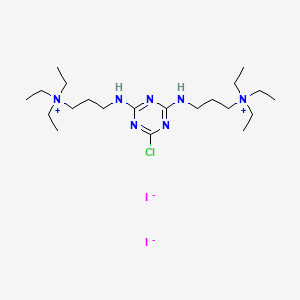
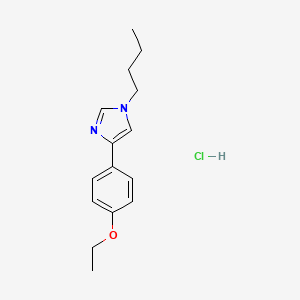
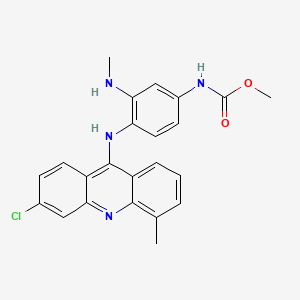
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
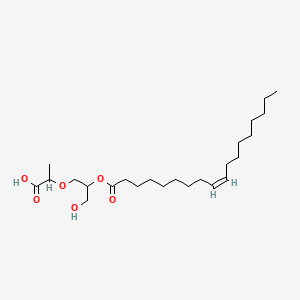
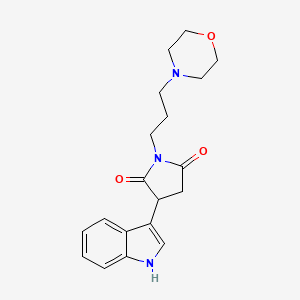
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
